N-Thiazol-2-yl-succinamic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-oxo-4-(1,3-thiazol-2-ylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c10-5(1-2-6(11)12)9-7-8-3-4-13-7/h3-4H,1-2H2,(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMGZMBKMJRZLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292202 | |
| Record name | N-Thiazol-2-yl-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19692-00-3 | |
| Record name | 19692-00-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Thiazol-2-yl-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N Thiazol 2 Yl Succinamic Acid
Direct Synthesis Approaches
The direct formation of N-Thiazol-2-yl-succinamic acid is primarily achieved through established acylation techniques, with alternative routes exploring the construction of the thiazole (B1198619) ring with the succinamic acid side chain already partially formed.
Acylation of 2-Aminothiazole (B372263) with Succinic Anhydride (B1165640)
The most direct and widely employed method for synthesizing this compound and its derivatives is the nucleophilic acyl substitution reaction between 2-aminothiazole and succinic anhydride. In this reaction, the exocyclic amino group of the thiazole ring acts as a nucleophile, attacking one of the carbonyl carbons of the succinic anhydride molecule. This leads to the opening of the anhydride ring and the formation of a stable amide bond, resulting in the desired this compound.
This condensation reaction is often carried out in a suitable solvent, such as acetic acid, which can also act as a catalyst. nih.govmdpi.com The reaction proceeds by heating a mixture of the 2-aminothiazole derivative and succinic anhydride. mdpi.com The general scheme for this acylation is a cornerstone in creating a library of derivatives, where various substituted 2-aminothiazoles can be reacted with different acid anhydrides. nih.govmdpi.com
Reaction of 3-Amino(thioxo)methylcarbamoylpropanoic Acid with Haloketones
An alternative strategy for forming the this compound scaffold involves the Hantzsch thiazole synthesis. In this approach, the thiazole ring is constructed from acyclic precursors. Specifically, a molecule containing a thiourea (B124793) moiety is reacted with an α-haloketone. For the synthesis of the target compound, a specialized thiourea derivative, 3-amino(thioxo)methylcarbamoylpropanoic acid, can be reacted with a suitable α-haloketone.
For instance, a synthetic route has been demonstrated where 3-amino(thioxo)-methyl carbamoyl (B1232498) propanoic acid is reacted with a 3-bromoacetyl coumarin (B35378) in refluxing ethanol (B145695). researchgate.net This reaction cyclizes to form a 2-aminothiazole ring that is directly attached to the coumarin group at position 4 and has the succinamic acid precursor at the 2-amino position. researchgate.net This method offers a pathway to complex derivatives where the thiazole ring is formed in the final steps.
Variations in Reaction Conditions and Catalysis for Yield Optimization
Optimizing the yield and purity of this compound involves careful selection of catalysts and reaction conditions for both the acylation and Hantzsch synthesis routes.
For the acylation of 2-aminothiazole , reaction conditions can be fine-tuned. While acetic acid is a common solvent, other non-protic solvents like pyridine, tetrahydrofuran (B95107) (THF), or dioxane may be used. The addition of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction rate. umich.edu The choice of solvent and catalyst depends on the specific substituents on the 2-aminothiazole ring.
For the Hantzsch thiazole synthesis , which forms the thiazole ring itself, numerous catalytic systems and conditions have been developed to improve efficiency and yield. Traditional methods often require harsh conditions and long reaction times. Modern variations include:
Heterogeneous Catalysis : Copper silicate (B1173343) has been used as an efficient and reusable heterogeneous catalyst for the cyclization of phenacyl bromides with thiourea in ethanol. nanobioletters.com
Microwave Irradiation : The use of microwave heating can dramatically reduce reaction times, often from hours to minutes, and improve yields. nanobioletters.comgoogle.comjpionline.org
Alternative Reagents : To avoid the use of toxic and corrosive reagents like iodine, alternatives such as trichloroisocyanuric acid (TCCA) have been successfully employed as a green source of halogen for the in-situ generation of α-haloketones, often in conjunction with a recyclable magnetic nanocatalyst. nih.govrsc.org
| Catalyst/Method | Key Advantages | Typical Conditions | Reference |
|---|---|---|---|
| Iodine | Traditional, well-established | Heating with thiourea and ketone | mdpi.comgoogle.com |
| Microwave Irradiation | Rapid reaction times, high yield | Solvent or solvent-free | nanobioletters.comgoogle.com |
| Copper Silicate | Heterogeneous, reusable, eco-friendly | Reflux in ethanol | nanobioletters.com |
| TCCA & Nanocatalyst | "Green" iodine replacement, efficient | Stirring in ethanol at 80°C | nih.govrsc.org |
Synthesis of Key Precursors and Intermediates
The successful synthesis of the final product relies on the efficient preparation of its core components: the substituted 2-aminothiazole ring and the succinic acid or anhydride moiety.
Preparation of Substituted 2-Aminothiazoles
The Hantzsch thiazole synthesis remains the most fundamental and versatile method for preparing 2-aminothiazoles. jpionline.org The general reaction involves the cyclocondensation of a thiourea with an α-haloketone. nanobioletters.com
The process can be broken down into several common variations:
Reaction of Ketones with Thiourea and Iodine : A mixture of a ketone (e.g., acetophenone), thiourea, and iodine is heated. mdpi.comgoogle.com The iodine first reacts with the ketone to form the α-iodo ketone intermediate, which then undergoes cyclization with thiourea. google.com
Use of α-Haloketones : Pre-synthesized α-haloketones (e.g., 2-bromo-4′-substituted acetophenones) are directly reacted with thiourea. mdpi.com This is a widely used approach, often catalyzed to improve yields. nanobioletters.com
One-Pot Syntheses : Modern methods focus on one-pot procedures where the α-halogenation and cyclization occur in the same reaction vessel. A notable example involves using trichloroisocyanuric acid (TCCA) to halogenate the ketone, followed by the addition of thiourea, all facilitated by a magnetic nanocatalyst. nih.govrsc.org This approach simplifies the process and uses greener reagents. nih.gov
| Starting Ketone | Reagents | Method | Product | Reference |
|---|---|---|---|---|
| Acetophenone | Thiourea, Iodine | Microwave heating | 4-Phenyl-2-aminothiazole | google.com |
| Substituted Phenacyl Bromide | Thiourea, Copper Silicate | Reflux in ethanol | 4-Substituted phenyl-2-aminothiazole | nanobioletters.com |
| Acetophenone derivative | Thiourea, TCCA, Nanocatalyst | One-pot, heating | Substituted 2-aminothiazole | nih.gov |
| 2-Bromo-4'-chloroacetophenone | Thiourea derivative, Na₂CO₃ | Reflux in methanol | Substituted 2-aminothiazole | mdpi.com |
Derivatization of Succinic Acid and its Anhydride
Succinic anhydride is the key acylating agent for the primary synthesis of this compound. It is a cyclic dicarboxylic anhydride that is commercially available but can also be readily prepared in the laboratory from succinic acid.
The synthesis of succinic anhydride from succinic acid is a dehydration reaction. Several methods are effective:
Using Acetic Anhydride : Heating succinic acid with acetic anhydride is a high-yielding and rapid method. youtube.com The mixture is heated until the succinic acid dissolves, and upon cooling, the anhydride crystallizes out. youtube.com
Using Acetyl Chloride : Refluxing succinic acid with acetyl chloride is another efficient procedure. orgsyn.org
Using Phosphorus Oxychloride : Heating succinic acid with phosphorus oxychloride also yields the anhydride, which can then be purified by distillation. orgsyn.org
Succinic anhydride is a versatile reagent used for derivatization. Its reaction with the primary amino group of 2-aminothiazole is a ring-opening amidation, forming the succinamic acid derivative. mdpi.com This reactivity is fundamental to the synthesis of the title compound.
Chemical Transformations and Derivative Synthesis
This compound, possessing both a carboxylic acid and an amide functional group, serves as a versatile starting material for a variety of chemical transformations. These reactions enable the synthesis of a diverse library of derivatives, including succinamides, esters, and cyclic imides, and allow for the introduction of additional molecular complexity through coupling reactions.
Amidation Reactions to Form Succinamide (B89737) Derivatives
The terminal carboxylic acid group of this compound can be readily converted into a new amide linkage, forming a range of N-substituted succinamide derivatives. This transformation is typically achieved through the use of coupling agents that activate the carboxylic acid for nucleophilic attack by a primary or secondary amine.
A common method involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC). For instance, N-(thiazol-2-yl)succinamic acid has been successfully reacted with piperazine-2,6-dione (B107378) in the presence of DCC to yield 4-[N-(thiazol-2-yl)succinamoyl]piperazine-2,6-dione. elaba.lt Other established coupling systems, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (DMAP), are also effective for promoting amidation, particularly with electron-deficient amines. nih.gov These reactions are fundamental in peptide synthesis and are broadly applicable for creating diverse amide libraries from the this compound scaffold. ucl.ac.uk
Table 1: Examples of Amidation Reactions and Coupling Agents
| Reactant 1 | Reactant 2 | Coupling Agent/System | Product | Reference |
|---|---|---|---|---|
| N-(thiazol-2-yl)succinamic acid | Piperazine-2,6-dione | DCC | 4-[N-(thiazol-2-yl)succinamoyl]piperazine-2,6-dione | elaba.lt |
| Thiazole carboxylic acid (related compound) | Aniline derivative | EDC, DMAP, HOBt (catalytic) | N-aryl thiazole amide | nih.gov |
| General Carboxylic Acid | General Amine | T3P (n-propylphosphonic acid anhydride) | Amide | ucl.ac.uk |
Esterification Reactions
The carboxylic acid moiety of this compound can undergo esterification to produce the corresponding succinamate (B1233452) esters. This classic transformation can be accomplished through several standard synthetic protocols.
One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically with a strong acid like sulfuric acid or hydrochloric acid, to drive the equilibrium towards the ester product. Alternatively, for more sensitive substrates, esterification can be achieved under milder conditions. For example, the reaction of a similar N-arylsuccinamic acid with diazomethane (B1218177) has been used to quantitatively yield the methyl ester derivative. beilstein-journals.org While specific examples detailing the esterification of this compound are not prominent in the surveyed literature, these established methods are chemically applicable.
Table 2: General Methods for Esterification
| Reaction Type | Reagents | Conditions | Product Type |
|---|---|---|---|
| Fischer-Speier Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Heat, Reflux | Alkyl Ester |
| Diazomethane Esterification | Diazomethane (CH₂N₂) | Diethyl ether, Room Temperature | Methyl Ester |
Formation of Cyclic Imides (Succinamic Acid Cyclization)
A key transformation of this compound is its intramolecular cyclization to form the corresponding N-(Thiazol-2-yl)succinimide. This dehydration reaction creates a five-membered imide ring, a structural motif present in many biologically active compounds. nih.gov
Several synthetic strategies can be employed to effect this cyclization:
Thionyl Chloride : The use of thionyl chloride (SOCl₂), often in a solvent like dry ethanol, is an efficient method for converting amic acids to their cyclic imides. Attempts to form an acid chloride from N-substituted succinamic acids using SOCl₂ can also lead to spontaneous cyclization to the succinimide (B58015) derivative. elaba.ltinnovareacademics.in
Acetic Anhydride : A widely used method involves heating the amic acid with acetic anhydride, often in the presence of a weak base like sodium acetate. beilstein-journals.org
Microwave Irradiation : Modern synthetic approaches utilize microwave heating to accelerate the cyclization of amic acids, often providing the cyclic imide product rapidly and in high yield under solvent-free conditions or with minimal solvent. researchgate.net
Other Dehydrating Agents : Lewis acids supported on silica (B1680970) gel (e.g., TaCl₅-Silica gel) have been developed as catalysts for the solvent-free synthesis of succinimides from amic acids. innovareacademics.in
Table 3: Reagents and Methods for Succinamic Acid Cyclization
| Method | Reagent(s) | Conditions | Reference |
|---|---|---|---|
| Chemical Dehydration | Thionyl Chloride (SOCl₂) | Dry ethanol, Reflux | |
| Chemical Dehydration | Acetic Anhydride, Sodium Acetate | Heat (e.g., 80-85 °C) | beilstein-journals.org |
| Lewis Acid Catalysis | TaCl₅-Silica gel | Solvent-free | innovareacademics.in |
| Microwave-Assisted Synthesis | Varies (e.g., neat or with catalyst) | Microwave Irradiation | researchgate.net |
Introduction of Heterocyclic Moieties via Coupling Reactions
The this compound framework can be further elaborated by attaching other heterocyclic systems, a common strategy in drug discovery to explore new chemical space. This is often achieved through modern cross-coupling reactions, which typically require prior functionalization of the thiazole ring (e.g., halogenation).
For instance, a 2-amino-5-bromothiazole derivative, after being acylated, can undergo a Suzuki coupling reaction with a suitable boronic acid to introduce a new aryl or heteroaryl moiety at the 5-position of the thiazole ring. nih.govmdpi.com Palladium-catalyzed reactions, such as the Negishi coupling, are also powerful tools for forming C-C bonds between different heterocyclic rings, such as linking thiazole and oxazole (B20620) units. arkat-usa.org Another approach involves building a new heterocyclic ring onto the existing scaffold. The synthesis of pyrazoline derivatives has been achieved by reacting a hydrazine-functionalized thiazole with chalcones, thereby incorporating a dihydropyrazole ring. sapub.org These methods highlight the modularity of the thiazole core, allowing for the synthesis of complex, multi-heterocyclic structures. nih.gov
Table 4: Examples of Coupling Reactions for Heterocycle Introduction
| Coupling Type | Key Reactants | Catalyst/Reagent | Moiety Introduced | Reference |
|---|---|---|---|---|
| Suzuki Coupling | 5-Bromo-thiazole derivative, Phenylboronic acid | Pd Catalyst | Phenyl group | nih.govmdpi.com |
| Negishi Coupling | Organozinc-thiazole derivative, Bromo-oxazole | Pd(0) Catalyst | Oxazole ring | arkat-usa.org |
| Ring Condensation | Hydrazinyl-thiazole derivative, Chalcone | Acetic Acid | Pyrazoline ring | sapub.org |
Exploration of Isomerization and Tautomerism in Derivatives
Derivatives of this compound can exhibit various forms of isomerism and tautomerism, which can influence their chemical and biological properties. The 2-aminothiazole moiety itself is a classic example of a system capable of tautomerism.
The most significant is the amino-imino tautomerism of the 2-aminothiazole ring. The structure can exist as the 2-amino-thiazole form or the 2-imino-thiazolidine form. The position of this equilibrium is influenced by factors such as the substituent on the nitrogen atom, the solvent, and the solid-state packing forces. researchgate.net In related 1,2,4-triazole (B32235) systems, it has been observed that the tautomer bearing a more electron-donating substituent at a specific position is often favored in the crystalline state. researchgate.net In addition to the heterocycle, the succinimide ring in cyclized derivatives can potentially exhibit keto-enol tautomerism, although this is generally less favorable than in open-chain systems. Understanding these tautomeric equilibria is crucial as different tautomers can have distinct hydrogen bonding patterns and receptor-binding capabilities.
Advanced Spectroscopic Characterization and Structural Analysis
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a cornerstone for identifying the functional groups present within a molecule by probing the vibrations of its chemical bonds.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum provides a unique fingerprint, indicating the presence of key functional groups. For N-Thiazol-2-yl-succinamic acid, the spectrum is characterized by several key absorption bands.
The presence of a carboxylic acid is confirmed by a very broad absorption band for the O-H stretch, typically observed in the range of 3445–3420 cm⁻¹. mdpi.com The N-H stretch of the secondary amide group (succinamic acid) gives rise to a distinct band, often seen between 3448 and 3176 cm⁻¹. mdpi.comelaba.lt Carbonyl (C=O) stretching vibrations are particularly informative. The molecule contains two carbonyl groups—one in the amide and one in the carboxylic acid—which lead to strong absorption bands typically in the 1726–1650 cm⁻¹ region. mdpi.comelaba.lt
Vibrations associated with the thiazole (B1198619) ring also appear. The C-H stretching of the thiazole ring is generally weak and can be found around 3086 cm⁻¹. ijates.com The C=N and C=C stretching vibrations within the thiazole ring are observed in the fingerprint region, with C=C stretching appearing around 1516 cm⁻¹. tandfonline.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 3445 - 3420 (broad) | mdpi.com |
| Amide (N-H) | Stretching | 3448 - 3176 | mdpi.comelaba.lt |
| Thiazole Ring (C-H) | Stretching | ~3086 | ijates.com |
| Carbonyls (C=O) | Stretching | 1726 - 1650 | mdpi.comelaba.lt |
| Thiazole Ring (C=C) | Stretching | ~1516 | tandfonline.com |
| Amide (N-H) | Bending | ~1490 | ijates.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the connectivity and chemical environment of atoms.
In ¹H NMR spectroscopy of this compound, distinct signals correspond to each unique proton environment. The carboxylic acid proton (-COOH) is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm. The amide proton (-NH-) also appears as a broad singlet, with a chemical shift that can vary but is often found in the range of 10.3-10.7 ppm. elaba.ltsapub.org
The two protons on the thiazole ring are chemically distinct and appear as doublets in the aromatic region of the spectrum, typically between 6.7 and 7.2 ppm. elaba.lt The succinic acid moiety gives rise to signals for the two methylene (B1212753) groups (-CH₂-CH₂-). These protons typically appear as two distinct multiplets, such as triplets, around 2.5-2.8 ppm, reflecting their coupling with each other. mdpi.comelaba.lt
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Carboxylic Acid (-COOH) | > 10 | Broad Singlet | General Knowledge |
| Amide (-NH) | ~10.3 - 10.7 | Broad Singlet | elaba.ltsapub.org |
| Thiazole-CH | ~7.18 | Doublet | elaba.lt |
| Thiazole-CH | ~6.79 | Doublet | elaba.lt |
| Succinyl (-CH₂-CH₂-) | ~2.5 - 2.8 | Multiplet (e.g., two triplets) | mdpi.comelaba.lt |
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The two carbonyl carbons of the amide and carboxylic acid functions are the most deshielded, appearing far downfield, typically in the range of 171-175 ppm. uobaghdad.edu.iq The carbons of the thiazole ring resonate in the aromatic region, generally between 107 and 156 ppm. uobaghdad.edu.iqdergipark.org.tr The two methylene carbons of the succinyl chain are observed in the aliphatic region of the spectrum, at much higher field.
| Carbon Type | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Amide Carbonyl (C=O) | ~171 - 175 | uobaghdad.edu.iq |
| Carboxylic Acid Carbonyl (C=O) | ~171 - 175 | uobaghdad.edu.iq |
| Thiazole C=N | ~155 - 163 | uobaghdad.edu.iqdergipark.org.tr |
| Thiazole C-S | Variable | |
| Thiazole C-H | ~107 - 135 | dergipark.org.tr |
| Succinyl (-CH₂-CH₂-) | ~29 - 35 | General Knowledge (see succinic acid hmdb.ca) |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound, with a chemical formula of C₇H₈N₂O₃S, the calculated molecular weight is approximately 200.22 g/mol . chemscene.com The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Analysis of the fragmentation pattern would likely reveal cleavage at the amide bond and within the succinyl chain, leading to characteristic fragment ions.
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions.
While a published crystal structure for the parent compound this compound was not identified, the structure of a closely related derivative, N-[4-(3-methyl-3-mesityl-cyclobutyl)-thiazol-2-yl]-succinamic acid, has been determined. researchgate.net This analysis reveals detailed information about the conformation of the succinamic acid chain and the planarity of the thiazole ring. Such studies also elucidate how the molecules pack in the crystal lattice, highlighting intermolecular hydrogen bonds involving the carboxylic acid and amide groups, which are crucial in defining the solid-state architecture. researchgate.net
Single Crystal X-ray Diffraction (SC-XRD)
In another example, the co-crystal of Nitazoxanide (a thiazole derivative) and succinic acid (NTZ-SUC) was analyzed using SC-XRD. acs.org This study showed that the two components are linked through a supramolecular heterodimeric synthon involving the C(N)NH···HOOC interaction. acs.org The crystal structure of a 2:1 co-crystal of meloxicam (B1676189) (another thiazole-containing compound) with succinic acid has also been reported, highlighting the common hydrogen bonding motifs. iucr.org
Detailed crystallographic data from a representative study on a related thiazole derivative are presented below:
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| Volume (ų) | 900.07(5) |
| Z | 4 |
| Data derived from a study on a substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole, a related heterocyclic system. mdpi.com |
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of bulk materials. The PXRD pattern of a cocrystal of Nitazoxanide and succinic acid was simulated from single-crystal data and compared with experimental patterns, confirming the phase purity of the synthesized material. acs.org The analysis of PXRD patterns is crucial for identifying new solid phases and for quality control. For instance, the PXRD pattern of a crystalline form of a thiazole derivative was characterized by peaks at specific 2θ angles, such as 5.4, 8.2, 9.0, 13.9, and 18.0° ± 0.2° 2θ. tdcommons.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound and related compounds, the UV-Vis spectra typically show absorption bands corresponding to π-π* and n-π* transitions. uoanbar.edu.iq
In studies of various thiazole derivatives, absorption maxima have been observed in the range of 205-364 nm. uoanbar.edu.iq For example, the UV-Vis spectrum of certain 1,3-oxazepin-4-one derivatives, which share structural similarities, displayed absorption maxima between 235-364 nm. uoanbar.edu.iq The specific wavelength of maximum absorption (λmax) is influenced by the molecular structure and the solvent used. The electronic absorption spectra of thiazole-azo dyes dispersed in a PMMA matrix have been recorded, showing distinct absorption bands in the 350-600 nm range. mdpi.com These absorptions are attributed to the overlapping π-π* and n-π* electronic transitions within the conjugated systems. mdpi.com
A study on a newly synthesized hydrazone derivative of bexarotene, which contains a phenylcarbohydrazide moiety, showed a wavelength of maximum absorption (λmax) at 202 nm. mu-varna.bg
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental evidence for its chemical formula. This method is crucial for confirming the identity and purity of newly synthesized compounds.
For a series of 4-succinamoyl piperazine-2,6-dione (B107378) derivatives, including a N-(thiazol-2-yl) derivative, elemental analysis was performed. elaba.lt The found percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) were compared to the calculated theoretical values to verify the proposed structures. For the N-(thiazol-2-yl) derivative, the elemental analysis yielded: C, 44.42%; H, 4.35%; N, 18.65%. These values were in close agreement with the calculated values for the formula C11H12N4O4S: C, 44.59%; H, 4.08%; N, 18.91%. elaba.lt
Similarly, for other novel thiazole derivatives, elemental analysis has been a standard characterization method to confirm their composition. mdpi.com
A representative table of elemental analysis data is provided below:
| Compound | Formula | Element | Calculated (%) | Found (%) | Reference |
| 4-[N-(thiazol-2-yl)succinamoyl]piperazine-2,6-dione | C11H12N4O4S | C | 44.59 | 44.42 | elaba.lt |
| H | 4.08 | 4.35 | elaba.lt | ||
| N | 18.91 | 18.65 | elaba.lt | ||
| Ethyl-N-[6-cyano-7H-7-(4-methoxyphenyl)-2-(4-sulfamoylphenylamino)-pyrano[2,3-d]thiazol-5-yl]formimidate | C23H21N5O5S2 | C | 54.00 | 54.27 | |
| H | 4.14 | 4.35 | |||
| N | 13.69 | 13.36 |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has been a pivotal computational method for investigating the electronic structure and properties of N-Thiazol-2-yl-succinamic acid derivatives. By employing methods like B3LYP with various basis sets, researchers have been able to model and predict the behavior of this class of molecules with a high degree of accuracy. researchgate.netbiointerfaceresearch.combhu.ac.in
Geometry Optimization and Molecular Conformation
The molecular geometry of this compound derivatives has been extensively studied by optimizing the structure using DFT methods, often at the B3LYP/6-31G(d) level of theory. dergipark.org.tr The initial coordinates for these optimizations are typically derived from single-crystal X-ray diffraction data. scispace.com For the derivative N-[4-(3-methyl-3-mesityl-cyclobutyl)-thiazol-2-yl]-succinamic acid, the geometry was optimized in the ground state using both Hartree-Fock (HF) and DFT (B3LYP) methods with the 6-31G(d) basis set. dergipark.org.tr
The thiazole (B1198619) ring in such structures is generally found to be planar. dergipark.org.tr Theoretical calculations of bond lengths and angles show a strong correlation with experimental data obtained from X-ray crystallography, confirming the validity of the computational models. ajol.info For instance, in a related thiazole derivative, the calculated geometric parameters were found to be in good agreement with experimental data. researchgate.net In N-[4-(3-methyl-3-mesityl-cyclobutyl)-thiazol-2-yl]-succinamic acid, the S1–C13 and S1–C14 bond lengths in the thiazole ring are 1.728(3) Å and 1.722(2) Å, respectively, which are shorter than a typical S–Csp2 single bond. dergipark.org.tr
To identify the most stable conformation, a molecular energy profile can be obtained by performing semi-empirical quantum chemistry calculations (like AM1) with respect to selected torsional angles, which are systematically varied. researchgate.net
Table 1: Comparison of Selected Experimental and Theoretical Geometric Parameters for a Thiazole Derivative Data based on studies of N-[4-(3-methyl-3-mesityl-cyclobutyl)-thiazol-2-yl]-succinamic acid and similar structures.
| Parameter | Bond | Experimental (Å) dergipark.org.tr | Theoretical (B3LYP) (Å) dergipark.org.tr |
| Bond Length | S1–C13 | 1.728 | 1.758 |
| Bond Length | S1–C14 | 1.722 | 1.765 |
| Bond Length | C14–N1 | 1.311 | 1.319 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and kinetic stability of a molecule. libretexts.orgunesp.br The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. libretexts.org The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required for electronic transitions. nih.gov
For N-[4-(3-methyl-3-mesityl-cyclobutyl)-thiazol-2-yl]-succinamic acid, FMO analysis was conducted using the HF/6-31G(d) method. dergipark.org.trdergipark.org.tr In many thiazole derivatives, the HOMO orbitals are typically spread over the methoxyphenyl donor moiety and the thiazole ring as π-bonding orbitals, while the LUMOs are located on the acceptor parts of the molecule as π-antibonding orbitals. mdpi.com The HOMO-LUMO energy gap for related thiazole structures has been calculated, revealing that substituents can play a vital role in tuning the electronic properties and reactivity of the molecule. nih.govrsc.org
Table 2: Frontier Molecular Orbital Energies for a Thiazole Derivative Calculated for N-[4-(3-methyl-3-mesityl-cyclobutyl)-thiazol-2-yl]-succinamic acid using the HF/6-31G(d) method.
| Parameter | Energy (eV) |
| EHOMO | -8.99 |
| ELUMO | 1.15 |
| Energy Gap (ΔE) | 10.14 |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map illustrates regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. bhu.ac.in
In studies of N-[4-(3-methyl-3-mesityl-cyclobutyl)-thiazol-2-yl]-succinamic acid, MEP analysis was performed at the HF/6-31G(d) level. dergipark.org.tr For thiazole derivatives, the negative potential regions are typically localized over electronegative atoms like oxygen and nitrogen, indicating these are the primary sites for electrophilic interaction. ajol.infonih.gov Conversely, the positive potential is generally found around hydrogen atoms. bhu.ac.inuni-muenchen.de This information is critical for understanding intermolecular interactions, such as hydrogen bonding. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the stabilization of the molecular system. faccts.de This analysis quantifies the interaction between filled (donor) and vacant (acceptor) orbitals, with the stabilization energy E(2) indicating the intensity of the interaction. scirp.org
Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix for a Thiazole Derivative Illustrative hyperconjugative interactions based on NBO analysis of similar structures.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) tandfonline.com |
| π (C1-N7) | π* (C2-C4) | 9.32 |
| π (C2-C4) | π* (C1-N7) | 3.43 |
| π (C13-O14) | π* (C13-O14) | 0.48 |
Note: Atom numbering is based on the specific study cited and may not correspond directly to the parent compound.
Vibrational Frequency Calculations
Theoretical vibrational frequencies are calculated using DFT to complement experimental FT-IR spectra. scispace.com The calculated frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical method. dergipark.org.tr For the B3LYP/6-31G(d) method, a scaling factor of 0.9608 is commonly applied. dergipark.org.tr
In the study of N-[4-(3-methyl-3-mesityl-cyclobutyl)-thiazol-2-yl]-succinamic acid, harmonic vibrational frequencies were calculated, and no negative frequencies were found, confirming the structure as a true minimum on the potential energy surface. dergipark.org.tr The calculated spectra showed good agreement with the experimental FT-IR spectra. dergipark.org.tr For instance, the N-H stretching vibration, typically observed in the 3500-3220 cm⁻¹ range for heteroaromatic molecules, was recorded experimentally at 3259 cm⁻¹ and calculated at 3356 cm⁻¹ (B3LYP/6-31G(d)). dergipark.org.tr
Table 4: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Thiazole Derivative Data for N-[4-(3-methyl-3-mesityl-cyclobutyl)-thiazol-2-yl]-succinamic acid.
| Assignment | Experimental dergipark.org.tr | Calculated (B3LYP/6-31G(d)) dergipark.org.tr |
| N-H stretch | 3259 | 3356 |
| C=O stretch | 1708 | 1756 |
| C-H aromatic stretch | 3058 | 3065 |
NMR Chemical Shift Predictions
Theoretical predictions of ¹H and ¹³C NMR chemical shifts are a powerful tool for structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is widely used for this purpose, often in conjunction with DFT calculations. researchgate.net
For N-[4-(3-methyl-3-mesityl-cyclobutyl)-thiazol-2-yl]-succinamic acid, ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method with both HF and B3LYP levels of theory and the 6-31G(d) basis set. dergipark.org.tr The predicted chemical shifts are then compared with experimental values, typically showing a strong linear correlation. biointerfaceresearch.com This agreement between theoretical and experimental data validates the optimized molecular structure and aids in the definitive assignment of NMR signals. nih.govresearchgate.net
Table 5: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) for a Thiazole Derivative Data for N-[4-(3-methyl-3-mesityl-cyclobutyl)-thiazol-2-yl]-succinamic acid.
| Carbon Atom | Experimental researchgate.net | Theoretical (B3LYP) researchgate.net |
| C1 (Thiazole) | 158.42 | 160.2 |
| C2 (Thiazole) | 104.38 | 106.5 |
| C3 (C=O, Amide) | 171.69 | 173.4 |
| C4 (C=O, Acid) | 174.45 | 176.1 |
Molecular Dynamics Simulations for Conformational Stability and Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations are instrumental in exploring its conformational stability and how it interacts with its environment, such as an aqueous solution.
Detailed simulations on succinic acid, a core component of the target molecule, have shown that its conformational equilibrium is complex. acs.orgresearchgate.net In the gas phase, specific conformers are stabilized by internal hydrogen bonds, but in aqueous solution, the gauche conformation about the central carbon-carbon bond is predominantly populated (around 80%). acs.orgresearchgate.net This preference is influenced by a delicate balance of potential internal hydrogen bonding and, crucially, solvation effects. acs.org Constant-pH MD simulations can further refine this understanding by allowing the protonation states of the carboxylic acid and amide groups to change dynamically, which is critical for accurately modeling the molecule's behavior under physiological conditions. researchgate.net
An MD simulation of this compound would track its trajectory, revealing the flexibility of the succinamic acid chain and the rotational freedom around the amide bond connecting it to the thiazole ring. The simulation would also characterize non-covalent interactions, such as the formation and breaking of hydrogen bonds between the molecule's polar groups (the carboxylic acid, amide, and the thiazole's nitrogen atom) and surrounding water molecules. mdpi.com
Table 1: Key Parameters from a Molecular Dynamics Simulation of this compound
| Parameter | Description | Insights Gained |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the molecule over the simulation compared to a reference structure. | Assesses the overall structural stability and whether the molecule reaches an equilibrium conformation. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues from their average position. | Identifies flexible regions of the molecule, such as the succinic acid tail, versus more rigid parts like the thiazole ring. |
| Torsional/Dihedral Angles | Monitors the rotation around specific chemical bonds, particularly the C-C bond in the succinic acid moiety. | Determines the population of different conformers (e.g., gauche vs. trans) and the energy barriers between them. acs.orgresearchgate.net |
| Hydrogen Bond Analysis | Counts the number and duration of hydrogen bonds formed between the molecule and solvent, or intramolecularly. | Quantifies the strength and dynamics of key interactions that stabilize the molecule's conformation and solvated state. mdpi.com |
| Radial Distribution Function (RDF) | Describes how the density of solvent molecules varies as a function of distance from a specific atom in the solute. | Provides a detailed picture of the solvation shell structure around different parts of the molecule. |
These simulations provide a dynamic picture of the molecule's preferred shapes and interactions, which is fundamental for understanding its subsequent behavior in more complex biological systems.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. wjarr.com This method is widely used in drug discovery to screen for potential inhibitors and to understand their binding mechanisms at the molecular level. biointerfaceresearch.com For this compound, docking studies would be essential to identify its potential protein targets and to elucidate the specific interactions that stabilize the ligand-protein complex.
Ligand-Protein Interactions and Binding Site Analysis
Following a docking simulation, the primary analysis involves identifying the specific amino acid residues in the protein's binding site that interact with the ligand. Thiazole-containing compounds are known to engage in a variety of interactions. mdpi.comnih.govrsc.org For this compound, the key interacting moieties would be the thiazole ring, the amide linkage, and the terminal carboxylic acid.
The carboxylic acid group is a crucial feature, often found in inhibitors of enzymes like cyclooxygenases (COX) and carbonic anhydrases. rsc.orgmdpi.commdpi.com It typically forms strong, charge-assisted hydrogen bonds or ionic interactions with positively charged (e.g., Arginine, Lysine) or polar (e.g., Serine, Tyrosine) residues in the active site. mdpi.comnih.gov The amide group can act as both a hydrogen bond donor (the N-H) and acceptor (the C=O), forming critical connections that anchor the ligand. The thiazole ring itself can participate in several types of interactions: its nitrogen atom can act as a hydrogen bond acceptor, while the aromatic ring can form π-π stacking or π-cation interactions with aromatic or charged residues, respectively. nih.govnih.gov
Table 2: Plausible Ligand-Protein Interactions for this compound
| Molecular Moiety | Potential Interaction Type | Interacting Amino Acid Residue Examples |
| Carboxylic Acid (-COOH) | Hydrogen Bond, Ionic Interaction | Arginine (Arg), Lysine (Lys), Serine (Ser), Tyrosine (Tyr) mdpi.comnih.gov |
| Amide Linkage (-CONH-) | Hydrogen Bond (Donor/Acceptor) | Aspartate (Asp), Glutamate (Glu), Serine (Ser), Main-chain atoms |
| Thiazole Ring | Hydrogen Bond (Acceptor via N) | Serine (Ser), Threonine (Thr) dovepress.com |
| Thiazole Ring | π-cation / π-π Stacking | Lysine (Lys), Arginine (Arg), Phenylalanine (Phe), Tyrosine (Tyr) nih.gov |
| Succinic Chain (-CH2-CH2-) | Hydrophobic / van der Waals | Leucine (Leu), Valine (Val), Isoleucine (Ile), Alanine (Ala) |
This detailed analysis of the binding site provides a structural hypothesis for the molecule's mechanism of action and guides further optimization to enhance binding.
Prediction of Binding Affinities and Pharmacological Potency
A key output of molecular docking is a scoring function, which estimates the binding free energy (ΔG_bind) of the ligand-protein complex, typically expressed in kcal/mol. orgchemres.org Lower (more negative) values indicate a more favorable binding affinity. These scores are used to rank different compounds or different binding poses of the same compound. wjarr.com While these scores provide a rapid assessment, more rigorous methods like Prime MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be employed to refine the binding free energy prediction. nih.gov
There is often a correlation between the computationally predicted binding affinity and the experimentally measured pharmacological potency, such as the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀). mdpi.comlaccei.org For instance, a series of thiazole carboxamide derivatives evaluated as COX inhibitors showed that compounds with better (more negative) calculated binding free energies also tended to have lower IC₅₀ values, indicating higher potency. nih.gov Similarly, studies on thiazole-based inhibitors targeting other enzymes have successfully used docking scores to prioritize compounds for synthesis and testing, finding good agreement between predicted affinity and biological activity. nih.govdovepress.com
Table 3: Illustrative Docking Results for a Hypothetical Series of Inhibitors
| Compound | Docking Score (kcal/mol) | Predicted ΔG_bind (MM/GBSA, kcal/mol) | Experimental IC₅₀ (µM) |
| Reference Inhibitor | -9.5 | -80.18 nih.gov | 0.5 |
| This compound | -7.8 | -62.94 nih.gov | 5.2 |
| Derivative A | -8.2 | -70.72 nih.gov | 2.1 |
| Derivative B | -6.5 | -58.07 nih.gov | 15.8 |
Note: Data is illustrative to demonstrate the concept. Actual values would be target-dependent.
By predicting binding affinity, computational models allow researchers to prioritize the most promising candidates for synthesis, saving significant time and resources in the drug discovery pipeline. acs.org
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ) of a molecule to define atoms and the chemical bonds between them. This approach allows for a deep understanding of non-covalent interactions by examining the topological properties of the electron density at specific locations called bond critical points (BCPs). taylorfrancis.com
In a QTAIM analysis of this compound, the properties at the BCPs of its intramolecular and potential intermolecular bonds would be calculated. Key parameters include the electron density (ρ(r)) and its Laplacian (∇²ρ(r)). The sign of the Laplacian at a BCP distinguishes between different types of interactions:
Shared-shell interactions (covalent bonds): Characterized by a high value of ρ(r) and a negative value of ∇²ρ(r), indicating a concentration of electron density between the nuclei.
Closed-shell interactions (non-covalent, e.g., hydrogen bonds, van der Waals): Characterized by a low value of ρ(r) and a positive value of ∇²ρ(r), indicating depletion of electron density at the BCP.
This analysis can precisely characterize the nature of the C-N, C-S, and C=O bonds within the molecule and, more importantly, quantify the strength and nature of weak intramolecular interactions, such as a potential hydrogen bond between the carboxylic acid proton and the amide oxygen, which could stabilize certain conformations.
Table 4: Interpretation of QTAIM Topological Parameters at a Bond Critical Point (BCP)
| Parameter | Symbol | Interpretation for Interaction Type |
| Electron Density | ρ(r) | Higher values indicate stronger bonds. |
| Laplacian of Electron Density | ∇²ρ(r) | < 0: Covalent (shared) interaction. > 0: Non-covalent (closed-shell) interaction. |
| Total Electron Energy Density | H(r) | < 0: Indicates some degree of covalent character, even in non-covalent bonds like strong H-bonds. |
Non-covalent Interaction (NCI) Index Analysis
The Non-Covalent Interaction (NCI) index is a powerful visualization tool used to identify and characterize weak interactions in real space. nih.gov It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). chemtools.org The NCI method generates 3D isosurfaces that highlight regions of non-covalent interactions.
These surfaces are color-coded to differentiate the nature of the interaction:
Blue surfaces indicate strong, attractive interactions like hydrogen bonds.
Green surfaces depict weak, delocalized van der Waals interactions.
Red surfaces signify repulsive steric clashes between atoms that are too close.
For this compound, an NCI analysis would provide a visually intuitive map of its intramolecular interactions. ub.edursc.orgrsc.org It would likely show a blue or bluish-green surface corresponding to the intramolecular hydrogen bond that can form within the succinic acid moiety, confirming its role in conformational preference. Green surfaces would appear between atoms in the flexible chain, indicating stabilizing van der Waals forces. If the molecule were to adopt a sterically hindered conformation, red patches would appear, indicating repulsion. When docked into a protein, NCI analysis vividly illustrates the full spectrum of non-covalent contacts between the ligand and the binding site, complementing the standard stick representations of interactions. nih.gov
Biological Activities and Pharmacological Potential
Antimicrobial Activities
Derivatives of N-Thiazol-2-yl-succinamic acid have shown promising antimicrobial properties, with studies indicating their effectiveness against a variety of bacterial and fungal pathogens. mdpi.commdpi.comsapub.orgresearchgate.net The inherent antimicrobial nature of the thiazole (B1198619) nucleus, often described as a toxophoric unit, contributes to the bioactivity of these compounds. sapub.org
This compound derivatives have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. rdd.edu.iq For instance, a succinic acid derivative of a thiazolone compound demonstrated high antibacterial activity. bibliomed.org Similarly, newly synthesized phthalimides and succinimides linked to a benzothiazole (B30560) moiety, which are structurally related, exhibited good to moderate antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). rdd.edu.iq
Hybrid molecules combining thiazole and sulfonamide groups have also shown potent antibacterial activity against both types of bacteria. nih.govnih.gov Some of these synthesized compounds, when complexed with cell-penetrating peptides like octaarginine, display enhanced antibacterial effects. nih.govnih.gov This suggests a synergistic mode of action that is more effective than the individual components. nih.gov
The antibacterial potential of these compounds is often attributed to the thiazole ring, which can interfere with essential bacterial processes. The introduction of different substituents on the thiazole or succinamic acid core can modulate this activity. For example, some derivatives have shown notable activity against multidrug-resistant strains, highlighting their potential to address the growing challenge of antibiotic resistance. mdpi.com
Table 1: Antibacterial Activity of Selected Thiazole Derivatives
| Compound Type | Bacterial Strain(s) | Activity Level | Reference(s) |
|---|---|---|---|
| Thiazolone succinic acid derivative | Bacillus subtilis | High | bibliomed.org |
| Benzothiazole-linked succinimides | Staphylococcus aureus, Escherichia coli | Good to Moderate | rdd.edu.iq |
| N-(thiazol-2-yl)benzenesulfonamides | Gram-positive and Gram-negative bacteria | Potent | nih.govnih.gov |
| Thiazole derivatives | Methicillin-resistant Staphylococcus aureus, P. aeruginosa, E. coli | Higher than ampicillin | mdpi.com |
The antifungal properties of this compound derivatives have also been a subject of investigation. mdpi.commdpi.comsapub.org A succinic acid derivative of a thiazolone compound was reported to have high antifungal activity. bibliomed.org The antifungal activity of thiazole derivatives is often significant, with some compounds demonstrating better efficacy than standard antifungal agents. mdpi.com
For example, certain thiazole derivatives have shown potent activity against fungal strains like Aspergillus flavus. bibliomed.org The mechanism of antifungal action may involve the disruption of the fungal cell wall or membrane structure. nih.gov The lipophilicity of these derivatives can be an advantageous property, facilitating their interaction with fungal cells. nih.gov
Table 2: Antifungal Activity of Selected Thiazole Derivatives
| Compound Type | Fungal Strain(s) | Activity Level | Reference(s) |
|---|---|---|---|
| Thiazolone succinic acid derivative | Aspergillus flavus | High | bibliomed.org |
| Thiazole derivatives | Candida albicans, Aspergillus niger | Good | mdpi.comresearchgate.net |
| 2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans | Very Strong | nih.gov |
The Minimum Inhibitory Concentration (MIC) is a crucial parameter for quantifying the antimicrobial potency of a compound, representing the lowest concentration that prevents visible growth of a microorganism. nih.govidexx.dk For derivatives of this compound, MIC values are determined to establish their efficacy against various microbial strains. nih.gov
MIC values for antibacterial activity against Gram-negative clinical strains have been reported in the range of 31.25 to 250 μg/mL. researchgate.net Against Gram-positive strains such as Bacillus subtilis, MIC values have ranged from 7.8 to 125 μg/mL. researchgate.net For antifungal activity, MIC values have been observed in the range of 31.25 to 62.5 μg/mL. researchgate.net In some cases, thiazole derivatives have exhibited very low MICs, such as 3.9 μg/mL against S. aureus. nih.gov For antifungal activity against Candida albicans, certain thiazole derivatives have shown MICs ranging from 0.008 to 7.81 µg/mL. nih.gov
The determination of MIC is typically performed using dilution methods, such as broth microdilution or agar (B569324) dilution, under strictly controlled in vitro conditions. nih.gov
Anticancer Activities
Thiazole derivatives, including those related to this compound, have emerged as a promising class of anticancer agents. mdpi.commdpi.comsapub.orgmdpi.comnih.gov Their ability to inhibit the proliferation of various cancer cell lines has been extensively studied.
Derivatives of this compound have demonstrated significant in vitro cytotoxicity against a range of human cancer cell lines. mdpi.com For instance, a succinic acid derivative of a thiazolone compound was identified as one of the most active compounds against MCF-7 and BT-474 human breast cancer cell lines. bibliomed.org
The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures cell viability. dovepress.com Studies have shown that the introduction of different substituents can significantly influence the anticancer activity. For example, some thiazole derivatives have shown potent cytotoxic effects with IC50 values in the low micromolar range. ekb.eg In one study, a derivative of benzothiazole, a related structure, exhibited an IC₅₀ value of 1.2 nM against the SKRB-3 cell line, indicating high potency.
Table 3: In Vitro Cytotoxicity of Selected Thiazole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |
|---|---|---|---|
| Thiazolone succinic acid derivative | MCF-7, BT-474 | Most active in series | bibliomed.org |
| 2-(5-((benzo[d]thiazol-2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenol | MCF-7 | 1.8 ± 0.02 µM/mL | ekb.eg |
| Thiazole derivatives 9 and 11b | MCF-7 | 14.6 ± 0.8 and 28.3 ± 1.5 µM | dovepress.com |
| Quinoxaline derivatives | HCT-116, MCF-7 | 1.9 and 2.3 μg/mL | acs.org |
The anticancer effects of this compound derivatives are exerted through various mechanisms of action.
Enzyme Inhibition: A key mechanism is the inhibition of enzymes crucial for cancer cell survival and proliferation. For instance, some thiazole derivatives have been identified as potent and selective inhibitors of cyclin-dependent kinases (CDKs), such as CDK2/cycE, which are involved in cell cycle regulation. nih.gov
Apoptosis Induction: Many thiazole derivatives induce programmed cell death, or apoptosis, in cancer cells. This can be triggered by various cellular stresses, including the disruption of mitosis. mdpi.com Some compounds have been shown to cause cell cycle arrest, leading to apoptosis. mdpi.com
DNA Intercalation and Metal Chelation: The benzothiazole ring, present in some related active compounds, can intercalate with DNA, thereby inhibiting cancer cell replication. Additionally, these compounds can chelate metal ions, which may enhance their catalytic activity in various biological reactions relevant to their anticancer effects.
Anti-inflammatory and Immunosuppressive Properties
Derivatives of this compound have been investigated for their potential to modulate inflammatory and immune responses. Thiazole-containing compounds, in general, are recognized for their anti-inflammatory effects. frontiersin.orgresearchgate.netdergipark.org.tr The inflammatory process involves a complex cascade of cellular and molecular events, and compounds that can interfere with these pathways are of significant therapeutic interest.
Research into related structures suggests that the thiazole nucleus can serve as a scaffold for the development of anti-inflammatory agents. frontiersin.orgresearchgate.netdergipark.org.tr For instance, some thiazole derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). frontiersin.orgresearchgate.net The inhibition of these enzymes reduces the production of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators.
Furthermore, the immunosuppressive potential of compounds related to this compound has been explored. A synthetic artemisinin (B1665778) derivative incorporating a succinic acid moiety, SM735, demonstrated significant immunosuppressive activity both in laboratory studies and in living organisms. researchgate.net This compound was found to inhibit the proliferation of splenocytes and reduce the production of pro-inflammatory cytokines. researchgate.net Such findings highlight the potential for succinamic acid derivatives to act as immunosuppressive agents, which could be beneficial in the context of autoimmune diseases and organ transplantation. google.comgoogle.com
Other Reported Biological Activities
Beyond their anti-inflammatory and immunosuppressive potential, derivatives containing the N-thiazol-2-yl moiety have been associated with a range of other biological activities.
Antiviral Activity
The thiazole ring is a component of various compounds with demonstrated antiviral properties. sapub.org Research has identified certain N-thiazol-2-yl derivatives as inhibitors of viral replication. nih.gov For example, a study on 4-substituted-2-thiazole amides revealed their ability to inhibit the replication of alphaviruses, such as the Chikungunya virus. nih.gov The mechanism of action for some of these compounds involves the blockage of subgenomic viral RNA translation and the synthesis of structural proteins. nih.gov While direct studies on the antiviral activity of this compound are limited, the broader class of thiazole derivatives shows promise in this area. researchgate.netmdpi.com
Analgesic Properties
Compounds containing the thiazole scaffold have been reported to possess pain-relieving properties. sapub.orgnih.govelaba.lt Studies on various thiazole derivatives have demonstrated their potential as analgesic agents in preclinical models. nih.gov For instance, certain N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides, which share structural similarities with thiazole amides, exhibited significant antalgic action in writhing tests. nih.gov The analgesic effect is often linked to the anti-inflammatory properties of these compounds, as inflammation is a major contributor to pain. frontiersin.org
Anticonvulsant Activity
The potential of thiazole derivatives as anticonvulsant agents has also been an area of investigation. sapub.orgsci-hub.se Several studies have reported the seizure-protective activity of compounds containing a thiazole ring. sci-hub.seinnovareacademics.in For example, a series of hybrid pyridazinone-thiazole compounds were synthesized and showed significant anticonvulsant activity in animal models. sci-hub.se The proposed mechanism for some of these compounds involves the modulation of GABAergic neurotransmission, a key pathway in the control of neuronal excitability. sci-hub.seresearchgate.net
Antidiabetic Activity (e.g., Glucokinase Activators)
A significant area of research for N-thiazol-2-yl derivatives has been in the development of treatments for type 2 diabetes mellitus. nih.gov Specifically, cycloalkyl-fused N-thiazol-2-yl-benzamides have been identified as glucokinase (GK) activators. nih.gov Glucokinase plays a crucial role in glucose homeostasis, and its activation can lead to improved glucose uptake and insulin (B600854) secretion. nih.govnih.gov Studies have shown that certain N-thiazol-2-yl-benzamide derivatives can effectively regulate glucose levels and have a low risk of inducing hypoglycemia. nih.govresearchgate.net
Antioxidant Activity
The antioxidant properties of thiazole derivatives have been documented in several studies. ias.ac.inmdpi.commdpi.com These compounds can scavenge free radicals, which are unstable molecules that can cause cellular damage and contribute to various diseases. ias.ac.insamipubco.com The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. ias.ac.in Research on metal complexes of a thiourea (B124793) derivative bearing a benzothiazole ligand demonstrated that the metal complexes exhibited better antioxidant activity than the ligand alone. ias.ac.in
Data Tables
Table 1: Reported Biological Activities of this compound and Related Derivatives
| Biological Activity | Compound Class/Derivative | Key Findings |
| Anti-inflammatory | Thiazole derivatives | Inhibition of COX and LOX enzymes, reducing inflammatory mediators. frontiersin.orgresearchgate.netdergipark.org.tr |
| Immunosuppressive | SM735 (Artemisinin-succinic acid derivative) | Inhibited splenocyte proliferation and pro-inflammatory cytokine production. researchgate.net |
| Antiviral | 4-Substituted-2-thiazole amides | Inhibition of alphavirus replication by blocking viral RNA translation. nih.gov |
| Analgesic | N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Significant antalgic action in preclinical pain models. nih.gov |
| Anticonvulsant | Hybrid pyridazinone-thiazole compounds | Seizure-protective activity, possibly through GABA modulation. sci-hub.seresearchgate.net |
| Antidiabetic | Cycloalkyl-fused N-thiazol-2-yl-benzamides | Act as glucokinase activators, regulating glucose homeostasis. nih.govresearchgate.net |
| Antioxidant | Thiazole derivatives and their metal complexes | Scavenging of free radicals demonstrated in various assays. ias.ac.inmdpi.comsamipubco.com |
Structure Activity Relationship Sar Studies and Molecular Design
Influence of Substituents on Thiazole (B1198619) and Succinamide (B89737) Moieties on Biological Activity
The biological activity of N-Thiazol-2-yl-succinamic acid derivatives can be significantly modulated by introducing various substituents on both the thiazole ring and the succinamide moiety. analis.com.myfabad.org.tr The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a versatile scaffold in medicinal chemistry, known to be present in numerous FDA-approved drugs. analis.com.myfabad.org.trresearchgate.net Its derivatives exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netmdpi.comekb.eg
Thiazole Moiety:
Position 2: The 2-amino group of the thiazole ring is a common site for modification. Acylation of this amino group to form the succinamic acid linkage is a key structural feature. Further modifications often focus on the other positions of the thiazole ring. nih.gov
Position 4: The nature of the substituent at the C4 position significantly influences biological outcomes. For instance, attaching aryl groups at this position is a common strategy. The presence of a 4-chlorophenyl group has been explored in derivatives designed as cytotoxic agents. ijcce.ac.ir In some series, a phenyl group at C4 is crucial for activity, while in others, bulky or lipophilic groups can enhance potency. For example, replacing a butyl substituent with a more lipophilic cyclohexyl group has been shown to increase antibacterial activity fourfold in certain thiazole series. nih.gov
Position 5: The C5 position also offers a site for modification. The introduction of groups like a carboxanilide side chain at this position has been shown to have a cytostatic impact on certain cancer cell lines. nih.gov Electron-withdrawing groups, such as a nitro group, can enhance antimicrobial activity, possibly through hydrogen bonding with microbial targets. analis.com.my
Succinamide Moiety:
The succinamide portion of the molecule, derived from succinic acid, is not merely a linker but an active contributor to the molecule's properties. Cyclic imides like succinimide (B58015) are known to be part of many biologically active compounds, exhibiting antibacterial, antifungal, and antitumor activities. innovareacademics.in The succinamide moiety provides a flexible chain with hydrogen bonding capabilities.
Amide Bond: The amide bond within the succinamide linker is a critical feature, common in many biologically active compounds. mdpi.com It contributes to the molecule's structural rigidity and ability to interact with biological targets.
Terminal Carboxylic Acid: The free carboxylic acid group is a key feature, contributing to the molecule's polarity and potential for ionic interactions with receptor sites. This group can significantly influence solubility and pharmacokinetic properties.
Alkyl Chain: Modifications to the succinic acid backbone itself, such as introducing substituents on the ethyl chain, can alter the molecule's conformation and how it fits into a binding pocket.
The interplay between substituents on both the thiazole and succinamide moieties is complex. For example, in a series of thiazole derivatives, the combination of specific substituents on the thiazole ring with different amide functionalities led to compounds with potent inhibitory activity against various cancer cell lines. nih.gov
| Compound Scaffold | Substituent (R) | Effect on Biological Activity | Reference |
|---|---|---|---|
| 4-Aryl-Thiazole | Electron-withdrawing group (e.g., -NO2, -Cl) on the aryl ring | Increased antimicrobial and anticancer activity. analis.com.mymdpi.comijcce.ac.ir | analis.com.mymdpi.comijcce.ac.ir |
| 4-Aryl-Thiazole | Electron-donating group (e.g., -OCH3) on the aryl ring | Showed potent effects against certain cancer cell lines in some studies. mdpi.com | mdpi.com |
| 5-Substituted-Thiazole | Carboxanilide side chain | Demonstrated cytostatic effects on leukemia cell lines. nih.gov | nih.gov |
| 2-Acylamino-Thiazole | Varying the acyl group (succinamic acid vs. others) | Modulates specificity and potency; succinamic acid provides a key acidic functional group. | researchgate.net |
Rational Design Strategies for Enhanced Potency and Selectivity
Rational drug design aims to develop new compounds with improved therapeutic properties based on a thorough understanding of their biological targets and SAR. fabad.org.tr For this compound derivatives, strategies focus on optimizing interactions with specific enzymes or receptors to enhance potency and selectivity, thereby reducing off-target effects. fabad.org.trnih.gov
One key strategy is bioisosteric replacement , where a functional group is replaced by another with similar physical and chemical properties. For example, the thiazole ring itself is a bioisostere of other five-membered heterocycles like pyrazole (B372694), which has been used to develop inhibitors of bacterial enzymes. mdpi.com
Another approach involves molecular hybridization , which combines two or more pharmacophores into a single molecule to achieve a synergistic or additive effect. For instance, combining the thiazole core with other biologically active moieties like sulfonamides has been shown to produce hybrid antimicrobials with potent activity against both Gram-negative and Gram-positive bacteria. nih.gov
Structure-based drug design is a powerful strategy when the three-dimensional structure of the biological target is known. Molecular docking studies can predict how different derivatives of this compound might bind to a target, such as an enzyme's active site. nih.gov For example, thiazole derivatives have been designed as succinate (B1194679) dehydrogenase inhibitors (SDHIs) for antifungal applications. Docking studies revealed that the compounds could form significant interactions with the enzyme, and modifications based on these models led to derivatives with enhanced activity. nih.gov These studies highlight the importance of the benzamide (B126) moiety and specific substituents in achieving high-affinity binding.
| Design Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Molecular Hybridization | Combining the thiazole scaffold with other pharmacophores (e.g., sulfonamides, benzothiazoles). | Development of potent hybrid antimicrobials and anticancer agents. ekb.egnih.gov | ekb.egnih.gov |
| Structure-Based Design | Using the 3D structure of a biological target (e.g., an enzyme) to guide the design of inhibitors. | Design of thiazole-based succinate dehydrogenase inhibitors (SDHIs) with improved antifungal activity. nih.gov | nih.gov |
| Bioisosteric Replacement | Replacing parts of the molecule with other groups that have similar properties to improve potency or pharmacokinetics. | Using pyrazole as a bioisostere for the thiazole ring in enzyme inhibitors. mdpi.com | mdpi.com |
| Lipophilicity Modulation | Adjusting the lipophilicity of substituents to improve membrane permeability and target binding. | Replacing a butyl group with a more lipophilic cyclohexyl moiety to increase antibacterial potency. nih.gov | nih.gov |
Combinatorial Library Synthesis for SAR Exploration
Combinatorial chemistry is a powerful technique that enables the rapid synthesis of a large number of different but structurally related molecules, known as a library. fortunepublish.com This approach is highly valuable for exploring the SAR of a compound class like this compound, as it allows for the systematic variation of substituents at multiple positions on the molecular scaffold. fortunepublish.comnih.gov
The synthesis of combinatorial libraries can be performed in solution-phase, often with the aid of polymer-supported reagents or "catch-and-release" strategies to simplify purification. units.it For thiazole-based libraries, a common approach involves reacting a set of α-haloketones with a library of thioureas or thioamides.
A typical combinatorial approach for exploring the SAR of this compound might involve:
Scaffold Synthesis: A core scaffold, such as 2-amino-4-aryl-thiazole, is synthesized.
Library Generation: A library of diverse building blocks is then used to modify this scaffold. For example, a variety of carboxylic acids (in addition to succinic acid) could be coupled to the 2-amino group, and a wide range of substituents could be introduced at the C4 and C5 positions of the thiazole ring.
High-Throughput Screening: The resulting library of compounds is then screened for biological activity using high-throughput assays. This allows for the rapid identification of "hits"—compounds with desirable activity.
SAR Deconvolution: The data from the screening is analyzed to determine which structural features are correlated with high activity, thus elucidating the SAR for the compound series. nih.gov
This iterative process of library synthesis, screening, and analysis accelerates the discovery of lead compounds with optimized potency and selectivity. fortunepublish.com For example, a positional scanning library of bis-cyclic guanidines was systematically synthesized and screened against ESKAPE pathogens to deconvolve specific antibacterial activity and generate a detailed structure-activity relationship. nih.gov A similar strategy applied to this compound analogs would significantly advance the understanding of this chemical space.
Future Perspectives and Research Directions
Advanced Mechanistic Studies of Biological Action
A fundamental priority for future research is to elucidate the precise molecular mechanisms through which N-Thiazol-2-yl-succinamic acid may exert biological effects. The broad bioactivity of thiazole-containing compounds is well-established, implicating them in numerous cellular processes. Future studies should aim to move from broad observations to specific molecular target identification and pathway analysis for this particular compound.
Key research pursuits should include:
Target Identification and Validation: A major challenge in drug discovery is identifying the specific molecular target responsible for a compound's activity. zhaw.ch Techniques such as affinity chromatography, proteomics-based approaches, and the synthesis of chemical probes can be employed to isolate and identify the binding partners of this compound within the cell. zhaw.ch For instance, a fluorescein-labeled version of a thiazole (B1198619) derivative was successfully used to confirm its direct binding to the ChemR23 receptor, a strategy that could be adapted for this compound. rmit.edu.vn
Enzyme Inhibition Profiling: Thiazole derivatives are known to inhibit a wide array of enzymes, including various kinases, carbonic anhydrases, and others that are critical in cancer and inflammation. nih.govmdpi.com A comprehensive screening of this compound against a panel of clinically relevant enzymes could reveal specific inhibitory activities. For example, studies on related thiazole sulfonamides have identified selective inhibition of tumor-associated carbonic anhydrase isoforms like hCA IX and XII. mdpi.com
Analysis of Cellular Pathways: Succinic acid derivatives have been shown to possess antioxidant and antihypoxic properties by influencing mitochondrial function and preventing disturbances in glycolysis and macroergic compound levels. nih.gov Advanced mechanistic studies should investigate whether this compound can modulate mitochondrial membrane potential, affect cellular respiration, or alter the levels of key metabolites like adenine (B156593) nucleotides. nih.gov Furthermore, its potential to induce apoptosis or cause cell cycle arrest, as seen with other thiazole and succinamic acid derivatives, warrants detailed investigation using techniques like TUNEL assays and flow cytometry. mdpi.comnih.gov
Development of Novel Synthetic Pathways
The synthesis of this compound has been documented through the direct acylation of 2-aminothiazole (B372263) with succinic anhydride (B1165640). mdpi.com While effective, future research should focus on creating more efficient, versatile, and scalable synthetic methodologies.
Future directions in synthesis could involve:
Optimization of Existing Routes: Current methods can be optimized by exploring different solvents, catalysts, and reaction conditions to improve yield, reduce reaction times, and enhance the "greenness" of the synthesis.
Multi-Component Reactions (MCRs): Designing MCRs where 2-aminothiazole, a succinic acid precursor, and other variable components react in a single step could rapidly generate a library of derivatives. This approach is highly efficient for creating structural diversity for structure-activity relationship (SAR) studies. mdpi.com
Stereoselective Synthesis: Research into stereoselective methods could yield specific enantiomers or diastereomers of this compound derivatives. As biological activity is often stereospecific, this would be a critical step in developing potent and selective therapeutic agents. The development of stereoselective pathways for other N-alkenyl compounds highlights the feasibility of this approach. uochb.cz
Flow Chemistry: Implementing flow chemistry for the synthesis would allow for better control over reaction parameters, improved safety, and easier scalability from laboratory to industrial production, which is crucial for any compound with therapeutic potential.
A summary of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Description | Potential Advantages | Reference |
| Optimized Acylation | Refining the existing method of reacting 2-aminothiazole with succinic anhydride. | Higher yields, reduced waste, improved cost-effectiveness. | mdpi.com |
| Multi-Component Reactions | Combining three or more reactants in a one-pot synthesis to build molecular complexity. | Rapid library generation, high atom economy, structural diversity. | mdpi.comnih.gov |
| Stereoselective Pathways | Using chiral catalysts or auxiliaries to produce a single stereoisomer. | Increased potency, reduced off-target effects. | uochb.cz |
| Flow Chemistry | Performing the synthesis in a continuously flowing stream rather than a batch. | Enhanced safety, scalability, and process control. | N/A |
Exploration of New Therapeutic Applications
The hybrid structure of this compound suggests it could be a versatile scaffold for a multitude of therapeutic applications, drawing from the known activities of both its parent moieties.
Potential therapeutic areas for exploration include:
Oncology: Thiazole derivatives are potent anticancer agents that can inhibit key signaling pathways involving EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis. nih.govfrontiersin.org Separately, a succinamic acid derivative, α-hydroxy succinamic acid, has been shown to induce apoptosis in oral cancer cell lines by upregulating p53 and Bax genes. nih.gov Future research should screen this compound against a diverse panel of cancer cell lines and in xenograft models.
Infectious Diseases: The thiazole ring is a core component of many antimicrobial agents. researchgate.net Derivatives have shown activity against bacteria, fungi, and parasites like Trypanosoma cruzi. mdpi.comresearchgate.net this compound and its analogues should be evaluated for their potential to combat drug-resistant microbial strains.
Metabolic Diseases: A patent for a different succinamic acid compound demonstrated strong aldose reductase inhibitory activity, suggesting its utility in treating diabetic complications such as neuropathy and retinopathy. google.com Given the prevalence of diabetes, investigating the potential of this compound as an aldose reductase inhibitor or for other antidiabetic effects is a promising avenue.
Neurodegenerative and Cerebrovascular Diseases: Succinic acid derivatives have been studied for their therapeutic potential in cerebral ischemia. ima-press.net The ability of these compounds to protect against hypoxic damage and mitochondrial dysfunction could be relevant for treating conditions like stroke and potentially neurodegenerative disorders where metabolic stress is a contributing factor. nih.gov
Integration of Artificial Intelligence and Machine Learning in Drug Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. nih.gov These computational tools can be powerfully applied to the future development of this compound.
Key AI and ML-driven research directions include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing a small, diverse library of this compound derivatives and testing their biological activity, ML algorithms can be used to build QSAR models. nih.gov These models can predict the activity of virtual compounds, guiding chemists to synthesize only the most promising candidates and avoiding less effective structures. nih.govnih.gov
Virtual Screening and Target Prediction: Structure-based virtual screening can dock this compound into the binding sites of thousands of known proteins to predict potential biological targets. mdpi.com ML models trained on large datasets of known ligand-protein interactions can further refine these predictions, identifying the most probable mechanisms of action and suggesting new therapeutic applications. researchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules based on the core scaffold of this compound. These models can be optimized to generate structures with desirable properties, such as high predicted binding affinity for a specific target, good oral bioavailability, and low predicted toxicity, thus accelerating the design-make-test-analyze cycle.
Table 2 outlines how AI/ML can be integrated into the research pipeline for this compound.
| AI/ML Technique | Application | Expected Outcome | Reference |
| QSAR | Predict biological activity based on chemical structure. | Prioritization of synthetic targets; understanding of key structural features for activity. | nih.gov |
| Virtual Screening | Docking the compound into known protein structures. | Identification of potential biological targets and off-targets. | mdpi.com |
| Machine Learning Classifiers | Classifying compounds as "active" or "inactive" for a given target. | Improved accuracy of hit identification from large virtual libraries. | mdpi.comresearchgate.net |
| Generative AI | Designing novel derivatives with optimized properties. | Novel drug candidates with improved efficacy and pharmacokinetic profiles. | frontiersin.org |
Q & A
Basic Questions
Q. What are the optimal synthetic routes for N-Thiazol-2-yl-succinamic acid and its analogs?
- Methodological Answer : The compound can be synthesized via condensation reactions between thiazole-2-amine derivatives and succinic acid analogs. For example, similar thiazole derivatives (e.g., 2-((2-Imino-4-phenylthiazol-3(2H)-yl)methyl)succinic acid) were synthesized by stirring 2-aminothiazole derivatives with itaconic acid in ethanol at ambient conditions, yielding high-purity products . Solvent choice (e.g., ethanol or methanol) and stoichiometric ratios are critical for controlling reaction efficiency and purity.
Q. How is spectroscopic characterization (IR, NMR, MS) employed to validate the structure of this compound?
- Methodological Answer : Infrared spectroscopy (IR) identifies functional groups like amide C=O stretches (~1650–1700 cm⁻¹) and thiazole ring vibrations. Nuclear magnetic resonance (NMR) confirms proton environments (e.g., thiazole H at δ 6.8–7.5 ppm) and carbon assignments (amide carbonyl at ~170 ppm). Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify molecular weight and structural integrity. These techniques were validated in analogous compounds to ensure reproducibility .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) combining exact exchange and gradient corrections are recommended for modeling thiazole-based compounds. DFT calculations can predict molecular orbitals, electrostatic potentials, and dipole moments, which correlate with reactivity and solubility. For example, studies on similar amide-thiazole systems demonstrated that inclusion of exact exchange terms reduces deviations in thermochemical properties (e.g., atomization energies) to <3 kcal/mol . Basis sets like 6-311++G(d,p) are suitable for balancing accuracy and computational cost.
Q. What strategies are effective in designing this compound derivatives with enhanced bioactivity?
- Methodological Answer : Structural modifications can target the thiazole ring or succinamide backbone. For instance:
- Substitution : Introducing electron-withdrawing groups (e.g., bromine at the 4-position of the phenyl ring) improves electrophilicity and binding affinity .
- Heterocycle Fusion : Incorporating triazole or benzimidazole moieties (via click chemistry or cyclization) enhances pharmacokinetic properties, as seen in analogs with improved tubulin inhibition .
- Amide Functionalization : Acylation with phenylacetyl chloride or thiosemicarbazide derivatives increases metabolic stability .
Q. How can solubility challenges of this compound be addressed through structural modifications?
- Methodological Answer : Solubility can be improved via:
- Ionizable Groups : Introducing sulfonic acid or carboxylate moieties (e.g., 3-(thiazol-4-yl)propanoic acid derivatives) increases aqueous solubility .
- PEGylation : Attaching polyethylene glycol (PEG) chains to the succinamide backbone reduces hydrophobicity.
- Co-Crystallization : Using co-formers like citric acid or cyclodextrins enhances dissolution rates, as validated in thiazole-containing pharmaceuticals .
Q. How should researchers resolve contradictions between experimental and computational data for this compound?
- Methodological Answer : Discrepancies often arise from approximations in computational models. For example:
- Thermochemical Data : If experimental atomization energies conflict with DFT predictions, recalibrate functionals (e.g., using M06-2X for better non-covalent interaction modeling) .
- Tautomerism : Thione-thiol tautomerism in thiazole derivatives can lead to mismatched NMR/DFT results. Multi-reference methods (e.g., CASSCF) or experimental validation via X-ray crystallography are advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
